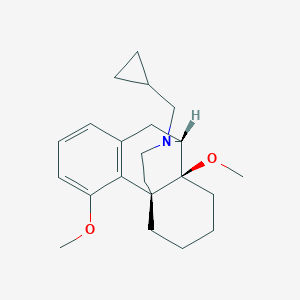![molecular formula C14H15N5OS B237298 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazole family and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes in the human body. In
Aplicaciones Científicas De Investigación
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have inhibitory effects on certain enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves the inhibition of monoamine oxidase A and B. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood, motivation, and cognitive function. In addition, this compound has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound has inhibitory effects on monoamine oxidase A and B, as well as antioxidant properties. In vivo studies have shown that N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide in lab experiments include its well-established synthesis method and its potential applications in the field of medicine. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, including depression, anxiety, and Parkinson's disease. Another direction is to explore its potential as an antioxidant and its effects on oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Conclusion
In conclusion, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis method for this compound has been well-established in the literature, and it has been shown to have inhibitory effects on certain enzymes involved in the metabolism of neurotransmitters. Further research is needed to fully understand the potential applications, mechanism of action, and side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Métodos De Síntesis
The synthesis method for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves several steps. The first step is the synthesis of 3-methyl-1,2,4-triazole-5-thiol, which is then reacted with 4-bromo-3-methylbenzyl chloride to form 4-(3-methyl-1,2,4-triazol-5-yl)benzyl chloride. This compound is then reacted with propanoyl chloride to form N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. The synthesis method for this compound has been well-established in the literature and has been used in various scientific studies.
Propiedades
Nombre del producto |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide |
|---|---|
Fórmula molecular |
C14H15N5OS |
Peso molecular |
301.37 g/mol |
Nombre IUPAC |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-3-12(20)15-8-10-4-6-11(7-5-10)13-18-19-9(2)16-17-14(19)21-13/h4-7H,3,8H2,1-2H3,(H,15,20) |
Clave InChI |
LYIULLMOCZYRGJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
SMILES canónico |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)